N-(3-bromobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide N-(3-bromobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16287991
InChI: InChI=1S/C20H21BrClNO4S/c1-14-9-18(5-6-19(14)22)27-12-20(24)23(17-7-8-28(25,26)13-17)11-15-3-2-4-16(21)10-15/h2-6,9-10,17H,7-8,11-13H2,1H3
SMILES:
Molecular Formula: C20H21BrClNO4S
Molecular Weight: 486.8 g/mol

N-(3-bromobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

CAS No.:

Cat. No.: VC16287991

Molecular Formula: C20H21BrClNO4S

Molecular Weight: 486.8 g/mol

* For research use only. Not for human or veterinary use.

N-(3-bromobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide -

Specification

Molecular Formula C20H21BrClNO4S
Molecular Weight 486.8 g/mol
IUPAC Name N-[(3-bromophenyl)methyl]-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxothiolan-3-yl)acetamide
Standard InChI InChI=1S/C20H21BrClNO4S/c1-14-9-18(5-6-19(14)22)27-12-20(24)23(17-7-8-28(25,26)13-17)11-15-3-2-4-16(21)10-15/h2-6,9-10,17H,7-8,11-13H2,1H3
Standard InChI Key WQJGSKLCYLKLCG-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)OCC(=O)N(CC2=CC(=CC=C2)Br)C3CCS(=O)(=O)C3)Cl

Introduction

N-(3-bromobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a complex organic compound featuring a diverse array of functional groups, including a bromobenzyl moiety, a chloro-substituted methylphenoxy group, and a tetrahydrothiophene derivative. The molecular formula for this compound is C20H21BrClNO4S, with a molecular weight of approximately 486.8 g/mol. This compound's unique structure suggests potential applications in medicinal chemistry, particularly due to its halogenated aromatic systems and heterocyclic structures.

Synthesis of N-(3-bromobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

The synthesis of this compound typically involves several steps, starting with the reaction of bromobenzyl amine with appropriate acetic acid derivatives. Coupling agents such as carbodiimides are often used to facilitate the formation of the amide bond. The introduction of the tetrahydrothiophene moiety may involve cyclization reactions with sulfur sources. The synthesis requires controlled conditions, including specific solvents like dimethylformamide or dichloromethane, and purification techniques such as chromatography to isolate the desired product effectively.

Potential Applications

This compound has potential applications in pharmaceuticals due to its structural features that may confer biological activity. It could serve as a lead compound for developing new drugs targeting various diseases, particularly those related to bacterial infections or cancer. Additionally, its unique structure may find applications in agrochemicals or as intermediates in organic synthesis.

Research Findings and Future Directions

While specific biological activities of N-(3-bromobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide have not been extensively documented, compounds with similar structures have shown promising antimicrobial and anticancer properties . Further research is needed to clarify its binding affinities and specific biological targets using techniques like molecular docking simulations and in vitro assays.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Attributes
N-(3-bromobenzyl)-2-(4-chloro-3-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamideBromobenzyl, chloro-substituted methylphenoxy, tetrahydrothiophene derivativeComplex structure with multiple functional groups
N-(4-bromophenyl)-2-chloroacetamideContains bromine and chloro groupsSimpler structure with fewer functional groups
N-(3,4-difluorophenyl)acetamideFluorinated phenyl groupExhibits different electronic properties due to fluorination

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator